4-(Morpholin-4-yl)azepane, also known as (3S)-3-(morpholin-4-yl)azepane, is a heterocyclic organic compound characterized by a seven-membered azepane ring substituted with a morpholine group at the third position. The compound's stereochemistry is defined by its (3S) configuration, indicating a specific spatial arrangement of its substituents around the chiral center. This compound has gained interest in various scientific fields due to its unique structural properties and potential applications in medicinal chemistry and organic synthesis .
4-(Morpholin-4-yl)azepane belongs to the class of azepanes, which are cyclic amines containing a seven-membered ring. It is classified as a heterocyclic compound due to the presence of nitrogen atoms in its ring structure. The compound can be synthesized from commercially available starting materials such as azepane and morpholine, making it accessible for research and industrial applications .
The synthesis of 4-(Morpholin-4-yl)azepane typically involves several steps:
In industrial settings, large-scale reactors may be employed to carry out these reactions under controlled conditions, optimizing yield and efficiency.
4-(Morpholin-4-yl)azepane undergoes various chemical reactions, including:
These reactions allow for further functionalization of 4-(Morpholin-4-yl)azepane, making it a versatile intermediate in organic synthesis.
The mechanism of action for 4-(Morpholin-4-yl)azepane is largely dependent on its interactions with molecular targets in biological systems. It may interact with enzymes, receptors, or other proteins, modulating their activity and influencing various biochemical pathways. This interaction can lead to significant changes in cellular processes and functions, making it an important compound for drug development and biological studies .
Property | Value |
---|---|
CAS Number | 2248182-79-6 |
Molecular Formula | |
Molecular Weight | 184.3 g/mol |
Purity | 95% |
Origin of Product | United States |
The physical properties include a relatively low molecular weight, which contributes to its potential bioavailability in pharmaceutical applications. The presence of nitrogen atoms in its structure enhances its solubility in polar solvents.
4-(Morpholin-4-yl)azepane has diverse applications across several scientific domains:
The construction of the azepane (7-membered nitrogen heterocycle) core represents a fundamental challenge in synthesizing 4-(morpholin-4-yl)azepane due to unfavorable ring strain and transannular interactions. Cu(I)-catalyzed tandem amination/cyclization has emerged as a powerful method, where allenynes undergo ring closure with primary or secondary amines to afford functionalized azepines – key precursors to saturated azepanes. This approach enables simultaneous installation of the trifluoromethyl group and carboxylate/phosphate functionalities at strategic positions. Optimized conditions (Cu(MeCN)₄PF₆ catalyst, 10 mol% in dioxane at 70°C) achieve cyclization in 6 hours with yields up to 91% for model systems [1]. Alternative intramolecular reductive amination strategies employ morpholine-containing ω-amino aldehydes, where reducing agents (NaBH₃CN or NaBH(OAc)₃) effect ring closure. However, competing dimerization and epimerization often limit yields to 50-65% [3]. For complex architectures, acid-mediated cyclization of morpholine-functionalized amino alcohols provides azepanes under dehydrative conditions, though regioselectivity issues arise with unsymmetrical substrates [6].
Table 1: Cyclization Method Comparison for Azepane Core Formation | Method | Catalyst/Reagent | Temperature | Yield Range | Key Advantages | Limitations | |--------------------------|----------------------------|-----------------|-----------------|----------------------------------------|------------------------------------------| | Cu(I)-catalyzed amination | Cu(MeCN)₄PF₆ (10 mol%) | 70-90°C | 35-91% | Direct functionalization | Inert to aliphatic amines | | Intramolecular reductive amination | NaBH₃CN/NaBH(OAc)₃ | 25-60°C | 50-65% | Mild conditions | Epimerization risk | | Acid-mediated cyclization | H₂SO₄/p-TsOH | 80-120°C | 40-75% | Broad substrate scope | Regioselectivity challenges |
Palladium catalysis enables precise C-C and C-N bond formation on pre-assembled morpholine-azepane scaffolds without disrupting the sensitive morpholine N-O bond. Buchwald-Hartwig amination proves particularly effective for installing aryl/heteroaryl groups on the azepane nitrogen, using Pd₂(dba)₃/XPhos catalytic systems. Key to success is the protection of the azepane nitrogen as a carbamate (Boc, Cbz) prior to coupling, preventing catalyst poisoning [4] [6]. For C-H activation, Pd(OAc)₂-catalyzed direct arylation occurs selectively at the azepane C3-position when morpholine acts as a directing group. Electron-deficient aryl iodides (e.g., 4-cyanoidobenzene) couple efficiently under mild conditions (DMAc, 80°C, 12h) with yields exceeding 75% [6]. Suzuki-Miyaura cross-coupling of azepane boronic esters (generated via borylation of halogenated precursors) with morpholine-containing aryl halides provides biaryl architectures. Careful optimization revealed that Pd(PPh₃)₄/K₃PO₄ in toluene/water (3:1) minimizes protodeboronation while maintaining morpholine integrity [4].
Controlling the stereochemistry at the C4-position of the azepane ring is critical for biological efficacy. Three dominant strategies have been developed:
Table 2: Stereocontrol Methods in 4-(Morpholin-4-yl)azepane Synthesis | Strategy | Key Reagent/Catalyst | ee/dr | Scale Feasibility | Operational Complexity | |------------------------|----------------------------|----------------|----------------------|----------------------------| | Enzymatic resolution | CAL-B / vinyl acetate | >99% ee | Multi-gram | Moderate | | Chiral auxiliaries | Evans oxazolidinone | 92:8 dr | <1 gram | High | | Asymmetric hydrogenation | Ru-(S)-BINAP | 90-95% ee | 100mg-5g | High |
Two divergent strategies dominate the synthetic routes to 4-(morpholin-4-yl)azepane:Linear precursor approach begins with commercially available morpholine derivatives (e.g., 4-(2-hydroxyethyl)morpholine) that undergo stepwise elongation. Key steps include:
Ring-closing metathesis (RCM) employs diene precursors like N-allyl-N-[4-(morpholin-4-yl)but-3-en-1-amine]. Optimization studies reveal:
Table 3: Synthetic Route Comparison for 4-(Morpholin-4-yl)azepane | Parameter | Linear Precursor Approach | Ring-Closing Metathesis | |------------------------|-------------------------------|------------------------------| | Total Steps | 5 | 3 | | Overall Yield | 26% | 65% | | Diastereoselectivity | Moderate (up to 4:1 dr) | None (post-hydrogenation) | | Key Advantage | Predictable stereochemistry | Step economy | | Major Limitation | Low yielding steps | E/Z isomer separation |
Strategic protection of the morpholine and azepane nitrogens is indispensable for functional group compatibility during multi-step syntheses:
Table 4: Protective Group Strategies for 4-(Morpholin-4-yl)azepane Synthesis | Protective Group | Installation Reagent | Deprotection Conditions | Compatibility Notes | |----------------------|--------------------------|------------------------------|---------------------------------------| | Boc (azepane) | (Boc)₂O, Et₃N | TFA/DCM (1:1, 0°C) | Stable under basic conditions | | Cbz (azepane) | CbzCl, K₂CO₃ | H₂/Pd-C (1 atm) | Avoid with morpholine reductions | | Tosyl (azepane) | TsCl, pyridine | Mg/MeOH (reflux) | Directs ortho-metalation | | Boc (morpholine) | (Boc)₂O, DMAP | TFA/DCM (1:1, rt) | Prevents N-oxidation during oxidations |
Table 5: Key Compounds Mentioned in Synthesis | Compound Name | Structural Features | Primary Synthetic Role | |--------------------------------------------------------|----------------------------------------------------------|--------------------------------------------| | 4-(Morpholin-4-yl)azepane | 7-membered azepane with morpholine at C4 | Target molecule | | 1-(Morpholin-4-yl)propan-2-ol | Chiral alcohol precursor | Key intermediate for enantioselective synthesis | | 2-Chloro-3-[(2-morpholin-4-ylethyl)amino]naphthalene-1,4-dione | Naphthoquinone with morpholine side chain | Pharmacophore model | | 4-[1-(Thiophene-2-carbonyl)piperidin-4-yl]morpholine-3,5-dione | Morpholinedione-piperidine hybrid | Structural analog | | Morpholin-4-yl-acetic acid | Carboxylic acid with morpholine | Building block for ring expansion |
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0